2-nitro-N-1,3-thiazol-2-ylbenzamide
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Overview
Description
Preparation Methods
The synthesis of 2-nitro-N-1,3-thiazol-2-ylbenzamide typically involves the reaction of 2-aminothiazole with 2-nitrobenzoyl chloride under appropriate conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound with high purity.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to ensure consistent quality and efficiency.
Chemical Reactions Analysis
2-nitro-N-1,3-thiazol-2-ylbenzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles under suitable conditions.
Oxidation: Although less common, the thiazole ring can undergo oxidation reactions under strong oxidative conditions.
Common reagents and conditions used in these reactions include hydrogen gas, palladium on carbon, tin(II) chloride, and various nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-nitro-N-1,3-thiazol-2-ylbenzamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: It may be used in the development of new materials and chemical processes due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-nitro-N-1,3-thiazol-2-ylbenzamide involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to interfere with the metabolic processes of microorganisms, leading to their inhibition or death. The exact molecular targets and pathways involved can vary depending on the specific biological system being studied.
Comparison with Similar Compounds
2-nitro-N-1,3-thiazol-2-ylbenzamide can be compared with other similar compounds, such as:
Nitazoxanide: A broad-spectrum antiparasitic compound with a similar thiazole structure.
Tizoxanide: The active metabolite of nitazoxanide, also possessing antiparasitic properties.
4-nitro-N-(5-nitro-1,3-thiazol-2-yl)benzamide: A newly synthesized analogue with potential antileishmanial and trypanocidal activities.
The uniqueness of this compound lies in its specific chemical structure and the resulting properties, which may offer advantages in certain applications compared to its analogues.
Biological Activity
2-Nitro-N-1,3-thiazol-2-ylbenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C10H7N3O3S
- Molecular Weight : 251.25 g/mol
- CAS Number : 670500
This structure features a nitro group, a thiazole ring, and a benzamide moiety, which contribute to its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the nitro group is critical for its pharmacological properties, as it can undergo reduction to form reactive intermediates that can interact with cellular macromolecules.
Inhibition of Enzymatic Activity
Research indicates that derivatives of thiazole-benzamide compounds can inhibit specific proteases, such as the chikungunya virus nsP2 protease. For instance, in an enzymatic assay, certain derivatives demonstrated significant inhibitory effects on protease activity, suggesting potential applications in antiviral therapies .
Antimicrobial Activity
Nitro-containing compounds like this compound have shown promising antimicrobial properties. The mechanism involves the reduction of the nitro group to produce toxic intermediates that damage cellular components, including DNA. This mode of action is similar to other well-known antibiotics such as metronidazole .
Antiviral Activity
Studies have highlighted the antiviral potential of thiazole-benzamide derivatives against various viruses. For example, certain compounds in this class inhibited the replication of chikungunya virus in vitro with IC50 values ranging from 7.3 to 27.4 μM . These findings suggest that modifications to the thiazole and benzamide structures can enhance antiviral efficacy.
Anticancer Activity
The compound's ability to inhibit specific enzymes also positions it as a candidate for anticancer therapy. Nitro derivatives have been shown to exert cytotoxic effects on cancer cells by inducing apoptosis and inhibiting tumor growth through various signaling pathways .
Study on Chikungunya Virus Inhibition
A notable study investigated the inhibitory effects of thiazole-benzamide derivatives on chikungunya virus nsP2 protease. Compound 10 , a derivative of this compound, exhibited the strongest inhibitory effect with an IC50 of 13.1 μM. The study concluded that structural modifications significantly influence antiviral activity .
Antimicrobial Efficacy Assessment
Another research effort focused on the antimicrobial activity of nitro compounds against Mycobacterium tuberculosis. The results indicated that certain nitrotriazoles had MIC values comparable to established treatments like isoniazid, demonstrating the potential for developing new antibiotics based on this scaffold .
Comparative Analysis with Related Compounds
Compound Name | Biological Activity | IC50 (μM) | Mechanism |
---|---|---|---|
This compound | Antiviral | 13.1 | Protease inhibition |
Metronidazole | Antimicrobial | 0.5 (approx.) | DNA damage via reduction |
Isoniazid | Antitubercular | 0.3 | Cell wall synthesis inhibition |
Properties
IUPAC Name |
2-nitro-N-(1,3-thiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O3S/c14-9(12-10-11-5-6-17-10)7-3-1-2-4-8(7)13(15)16/h1-6H,(H,11,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJDNQCITOMEIGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NC=CS2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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